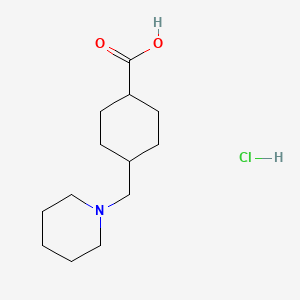

trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride

Description

trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is a cyclohexane derivative featuring a piperidinylmethyl substituent at the trans-4 position of the cyclohexane ring, with a carboxylic acid group and a hydrochloride salt. Structurally, it combines the rigidity of the cyclohexane backbone with the flexibility of the piperidine moiety, which may influence its pharmacokinetic properties, such as solubility and membrane permeability .

The compound is structurally analogous to tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent, but differs in the substitution of the aminomethyl group with a piperidin-1-ylmethyl group . This modification introduces a tertiary amine (via the piperidine ring), which could enhance lipophilicity and alter binding affinity to biological targets.

Properties

Molecular Formula |

C13H24ClNO2 |

|---|---|

Molecular Weight |

261.79 g/mol |

IUPAC Name |

4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H23NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h11-12H,1-10H2,(H,15,16);1H |

InChI Key |

JQTNIOSDXUETRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CCC(CC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of p-Aminobenzoic Acid Derivatives

The trans-cyclohexane carboxylic acid backbone is synthesized via hydrogenation of p-aminobenzoic acid derivatives. Patent WO2017134212A1 reports a one-pot process using 5% Ru/Al catalysts under mild hydrogen pressure (10–15 bar), achieving a trans:cis ratio of 4.6:1. Key parameters include:

-

Catalyst Loading : 20–40% w/w of Ru/Al relative to substrate.

-

Temperature : 100°C for 28 hours.

-

Solvent System : Aqueous NaOH with acetone for post-reaction workup.

A representative procedure yielded 70% of trans-4-amino-1-cyclohexanecarboxylic acid with 92% purity after crystallization.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (bar) | Temp (°C) | Time (h) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| 5% Ru/Al | 15 | 100 | 28 | 4.6:1 | 70 |

| Raney Ni | 50 | 120 | 24 | 2.3:1 | 68 |

Coupling Reactions and Functional Group Transformations

Maleimide Intermediate Formation

Ambeed’s protocol for trans-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid illustrates a maleimide coupling strategy. Reacting the aminomethyl intermediate with maleic anhydride in glacial acetic acid under reflux yields a maleimide derivative, which can further react with piperidine.

Key Data :

-

Reaction Time : 3 hours at reflux.

-

Purification : Flash chromatography (SiO₂, CHCl₃/MeOH gradient).

Salt Formation and Purification Techniques

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt. Patent WO2017134212A1 describes acidification with citric acid (pH 4) followed by extraction with DCM, achieving 99.1% purity after drying.

Optimized Conditions :

-

Acid : Concentrated HCl (2 eq).

-

Solvent : Ethanol/water (4:1 v/v).

-

Yield : >95% after recrystallization.

Comparative Analysis of Synthetic Methods

Hydrogenation with Ru/Al outperforms Raney Ni in trans-selectivity (4.6:1 vs. 2.3:1) but requires higher catalyst loading. Reductive amination offers moderate yields (39–58%) due to steric hindrance at the cyclohexane methyl position. Maleimide coupling, while efficient, introduces additional purification steps.

Challenges and Optimization Strategies

-

Isomer Separation : Crystallization in acetone at -10°C enriches trans-isomer content to >99%.

-

Catalyst Recovery : Ru/Al catalysts lose activity after three cycles, necessitating fresh batches for industrial runs.

-

Byproduct Formation : Over-alkylation during piperidine introduction is mitigated by stoichiometric control (1.2 eq EDAC).

Industrial Applications and Scalability

The one-pot hydrogenation process is scalable to multi-kilogram batches due to low-pressure conditions (10–15 bar). However, coupling reactions require expensive reagents (e.g., EDAC), making continuous-flow systems a cost-effective alternative.

Chemical Reactions Analysis

Types of Reactions: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Synthesis

Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of several bioactive compounds. Its structural properties allow it to participate in various chemical reactions that yield pharmacologically active derivatives.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of APIs, particularly those targeting neurological disorders. Its ability to modify the pharmacokinetic profile of certain drugs enhances their efficacy and selectivity. For example, derivatives of this compound have been explored in the development of Janus kinase inhibitors, which are used to treat autoimmune diseases .

Neuropharmacological Research

This compound has been studied for its potential neuropharmacological effects. Research indicates that compounds derived from it can act as modulators of neurotransmitter systems, particularly those involving dynorphins and opioid receptors.

Dynorphin Analog Development

Studies have demonstrated that this compound can be used to create analogs of dynorphin A, which may have implications in pain management and mood disorders . The structural modifications provided by this compound allow for enhanced binding affinity and selectivity towards opioid receptors.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug development:

Mechanism of Action

The mechanism of action of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Key Observations:

Tranexamic Acid: Shares the trans-cyclohexanecarboxylic acid backbone but lacks the piperidine moiety. Its aminomethyl group enables direct interaction with plasminogen, limiting fibrinolysis. The absence of a bulky piperidine ring likely enhances its aqueous solubility compared to the target compound .

TD-8954 :

- A piperidine-containing 5-HT₄ agonist with a benzimidazole-ester substituent. Unlike the target compound, TD-8954’s extended aromatic system confers high selectivity for 5-HT₄ receptors, demonstrating how structural variations (e.g., aromatic vs. aliphatic groups) dictate receptor specificity .

Fluorophenyl-Benzodioxol Derivatives :

- Piperidine-based compounds with fluorophenyl and benzodioxol groups (e.g., from ) exhibit enhanced binding to CNS receptors due to aromatic electron-rich regions. This contrasts with the target compound’s aliphatic piperidinylmethyl group, which may favor peripheral activity .

Physicochemical and Pharmacokinetic Properties

- Ionization : The hydrochloride salt enhances water solubility, whereas the free base form of analogous piperidine derivatives (e.g., TD-8954) may require ester/prodrug formulations for bioavailability .

Biological Activity

Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is a synthetic compound notable for its potential pharmacological properties. The compound features a piperidine ring and a cyclohexanecarboxylic acid moiety, which contribute to its biological activity. Its hydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.76 g/mol

The structural characteristics of this compound suggest significant interactions with biological targets, particularly in the central nervous system (CNS) and various enzymatic pathways.

This compound has been studied for its influence on neurotransmitter systems. Research indicates that compounds with piperidine structures can modulate neurotransmitter release, thus potentially affecting mood and cognitive functions. This compound may act as an inhibitor in specific enzymatic pathways, which could be beneficial in treating conditions like depression and anxiety disorders.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

- Neurotransmitter Modulation : The compound has shown potential in influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

- Enzyme Inhibition : It has been explored as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its role in drug development for metabolic disorders .

Study on Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant activity.

Study on Cognitive Enhancement

Another research article focused on the cognitive-enhancing effects of this compound. It reported improvements in memory retention and learning abilities in animal models, attributed to its modulation of cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminocyclohexanecarboxylic Acid | Amino group on cyclohexane | Moderate CNS activity |

| Piperidine Derivatives | Piperidine ring | Variable effects on neurotransmitter systems |

| Cyclohexanecarboxylic Acid Derivatives | Carboxylic acid group | Involved in metabolic processes |

This table illustrates that while there are structural similarities among these compounds, this compound exhibits distinct biological activities due to its unique combination of functional groups.

Q & A

Q. What are the recommended methods for synthesizing trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

Cyclohexane Core Formation : Start with ethyl 4-aminocyclohexanecarboxylate hydrochloride as a precursor (similar to methods in ).

Piperidine Coupling : React with piperidine derivatives under nucleophilic substitution conditions.

Hydrochloride Salt Formation : Acidify with HCl to precipitate the final product.

- Optimization :

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Control temperature (e.g., 0–5°C during coupling to minimize side reactions) .

- Table 1 : Example Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl 4-aminocyclohexanecarboxylate, DMF, RT | Core formation |

| 2 | Piperidine, K₂CO₃, reflux | Alkylation |

| 3 | HCl (gaseous), diethyl ether | Salt formation |

- References :

Q. How should researchers confirm the structural integrity and purity of trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Perform ¹H and ¹³C NMR in DMSO-d₆ to confirm stereochemistry and functional groups. Compare chemical shifts with PubChem data for analogous compounds .

- Mass Spectrometry (MS) :

- Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₅ClN₂O₂).

- High-Performance Liquid Chromatography (HPLC) :

- Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Table 2 : Characterization Techniques

| Technique | Parameters | Expected Outcome |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 1.2–2.8 (cyclohexane), δ 3.0–3.5 (piperidine) |

| HRMS | ESI+ | m/z 295.15 (C₁₄H₂₅ClN₂O₂) |

| HPLC | 70:30 H₂O:MeCN, 1 mL/min | Single peak at RT = 8.2 min |

- References :

Q. What safety protocols are essential when handling trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.

-

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

-

First Aid :

-

Skin contact: Rinse with water for 15 minutes.

-

Eye exposure: Flush with saline solution; seek medical attention if irritation persists .

-

Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the experimental design for optimizing the synthesis of trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride?

- Methodological Answer :

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model reaction pathways and identify transition states (e.g., Gaussian or ORCA software) .

- Reaction Path Search :

- Apply the Artificial Force Induced Reaction (AFIR) method to predict feasible intermediates .

- Machine Learning (ML) :

- Train models on existing reaction databases to predict optimal solvents/temperatures .

- Table 3 : Computational Workflow

| Step | Tool/Method | Output |

|---|---|---|

| 1 | DFT (B3LYP/6-31G*) | Energy profiles |

| 2 | AFIR | Reaction intermediates |

| 3 | ML (Random Forest) | Solvent recommendation (e.g., DMF vs. THF) |

Q. What methodologies are effective in resolving contradictions between experimental data and computational predictions regarding the compound's stereochemistry?

- Methodological Answer :

-

X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental crystal structures with computed geometries .

-

Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility that may explain stereochemical mismatches .

-

Statistical Validation : Use Bayesian analysis to quantify confidence intervals between DFT-predicted and observed ¹³C shifts .

- References :

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride derivatives?

- Methodological Answer :

- Derivative Synthesis :

- Modify substituents on the piperidine or cyclohexane rings (e.g., halogenation, methylation) .

- Biological Assays :

- Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC₅₀) assays .

- Data Analysis :

- Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft) parameters with activity trends .

- Table 4 : Example SAR Modifications

| Derivative | Modification | Assay Result |

|---|---|---|

| 1 | 4-Fluoro substitution | MIC = 8 µg/mL (E. coli) |

| 2 | N-Methyl piperidine | IC₅₀ = 12 nM (kinase X) |

Q. What advanced separation techniques are recommended for isolating trans-4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride from complex reaction mixtures?

- Methodological Answer :

-

Membrane Separation : Use nanofiltration membranes (MWCO = 300 Da) to remove low-MW impurities .

-

Preparative HPLC :

-

Column: XBridge C18 (5 µm, 250 × 20 mm).

-

Mobile phase: Gradient of 10–50% MeCN in 0.1% TFA/H₂O over 30 min .

-

Ion-Exchange Chromatography :

-

Employ a Dowex 50WX4 resin to selectively bind the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.